Product packaging for 4'-Bromoacetophenone(Cat. No.:CAS No. 99-90-1)

4'-Bromoacetophenone

Cat. No.: B126571
CAS No.: 99-90-1
M. Wt: 199.04 g/mol
InChI Key: WYECURVXVYPVAT-UHFFFAOYSA-N
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Description

Significance and Research Context of 4'-Bromoacetophenone

The significance of this compound in the scientific community is rooted in its versatility as a chemical building block. It is an important organic synthesis intermediate used extensively in the production of pharmaceuticals, agrochemicals, dyes, and fragrances. chemicalbook.inchembk.comsolubilityofthings.com The presence of both a ketone group and a bromo-substituted aromatic ring provides two reactive sites, enabling a diverse range of chemical transformations.

In academic research, it is not only used for creating new molecules but also for studying reaction mechanisms, such as electrophilic aromatic substitution. solubilityofthings.com The deuterated form, this compound-d4, is particularly valuable in analytical chemistry for nuclear magnetic resonance (NMR) studies and for tracking molecular interactions in isotopic labeling experiments. smolecule.com Its ability to generate phenyl radicals upon ultraviolet (UV) irradiation also makes it a subject of interest in photochemical research.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₈H₇BrO smolecule.comchembk.com
Molecular Weight 199.04 g/mol smolecule.com
Appearance White to light yellow crystalline solid chemicalbook.insolubilityofthings.com
Melting Point 49-51 °C
Boiling Point 255 °C chemicalbook.in
Solubility Soluble in organic solvents like chloroform (B151607), ethanol (B145695), and benzene (B151609); insoluble in water. chemicalbook.infishersci.fichembk.comsolubilityofthings.com
CAS Number 99-90-1 chemicalbook.infishersci.fi

Historical Overview of this compound Research

Research involving this compound has a long history, primarily due to its straightforward synthesis and utility as a precursor. The compound is typically synthesized via a classic Friedel-Crafts acylation reaction between bromobenzene (B47551) and acetic anhydride (B1165640), with aluminum trichloride (B1173362) acting as a catalyst. chemicalbook.inchembk.com This method has been a fundamental part of the organic chemistry canon for many decades.

Early research, such as a study on its nitration published in 1934, indicates its use in foundational chemical explorations. acs.org Its application as a starting material for producing other compounds is also well-established, with literature from 1985 detailing its use. chemicalbook.in A significant area of historical and ongoing research is the Claisen-Schmidt condensation, where this compound reacts with various aldehydes to form chalcones. pharmascholars.comresearchgate.netuns.ac.id These chalcones are precursors to flavonoids and have been a subject of study for their diverse biological activities. pharmascholars.comresearchgate.net This long-standing use underscores the compound's enduring importance in synthetic chemistry.

Current State of Research on this compound

Modern research continues to leverage this compound's reactivity in sophisticated and innovative ways, particularly in coupling reactions, the synthesis of complex heterocycles, and the development of new materials.

Advanced Synthesis and Coupling Reactions The compound is a common substrate in modern cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. It is frequently used in palladium-catalyzed reactions like the Suzuki and Heck reactions to create biaryl compounds and substituted alkenes, respectively. smolecule.com Research has also focused on optimizing the synthesis of its derivatives. For instance, studies have compared conventional and microwave-assisted methods for synthesizing 4'-Bromochalcone, demonstrating that microwave irradiation can dramatically reduce reaction times while maintaining high yields. uns.ac.id

Table 2: Comparison of Synthesis Methods for 4'-Bromochalcone

Method Reaction Time Yield Source(s)
Conventional (Stirring) 3 hours 89.39% uns.ac.id
Microwave-Assisted 45 seconds 94.61% uns.ac.id

Synthesis of Heterocyclic Compounds A major focus of current research is the use of this compound as a precursor for a wide variety of heterocyclic compounds. These complex structures are often the core of biologically active molecules. nih.gov Researchers have developed multi-step reaction pathways starting from this compound to synthesize substituted pyridines, pyrazoles, and other nitrogen-containing heterocycles. nih.govorgsyn.org For example, it has been used as the starting material in a five-step synthesis to produce various dicationic diarylpyridines, which were then evaluated as nucleic-acid binding agents. nih.gov

Medicinal Chemistry and Biological Activity In medicinal chemistry, derivatives of this compound are actively being investigated for their therapeutic potential. Chalcones synthesized from this compound have been a particular point of interest. pharmascholars.comrjpbcs.com Studies have evaluated these chalcone (B49325) derivatives for their cytotoxic activity against various human cancer cell lines, with some compounds showing significant efficacy. pharmascholars.com Beyond cancer research, derivatives have been explored for the development of new antimicrobial agents. rjpbcs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO B126571 4'-Bromoacetophenone CAS No. 99-90-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)ethanone
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InChI

InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3
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InChI Key

WYECURVXVYPVAT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)C1=CC=C(C=C1)Br
Source PubChem
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Molecular Formula

C8H7BrO
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DSSTOX Substance ID

DTXSID4059203
Record name Ethanone, 1-(4-bromophenyl)-
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Molecular Weight

199.04 g/mol
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CAS No.

99-90-1, 1219805-88-5
Record name p-Bromoacetophenone
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Record name 4'-Bromoacetophenone
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Record name Ethanone, 1-(4-bromophenyl)-
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Record name 4'-bromoacetophenone
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Synthetic Methodologies for 4 Bromoacetophenone and Derivatives

Classical Synthesis Routes to 4'-Bromoacetophenone

The traditional methods for synthesizing this compound are well-established in organic chemistry, primarily relying on electrophilic aromatic substitution reactions.

The most common and direct method for preparing this compound is the Friedel-Crafts acylation of bromobenzene (B47551). tcd.iechembk.com This electrophilic aromatic substitution reaction involves introducing an acyl group (-COCH₃) onto the bromobenzene ring. tcd.ie The reaction can be effectively carried out using either acetic anhydride (B1165640) or acetyl chloride as the acylating agent in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). tcd.ieuni-siegen.demasterorganicchemistry.com

The mechanism begins with the reaction between the acylating agent and the Lewis acid catalyst to form a highly reactive, resonance-stabilized acylium ion (CH₃CO⁺). masterorganicchemistry.comtcd.iesigmaaldrich.com This acylium ion then acts as the electrophile, attacking the electron-rich aromatic ring of bromobenzene. tcd.ie The bromine atom on the ring is a deactivating but ortho-, para-directing group; the acetyl group is predominantly added to the para position due to steric hindrance at the ortho positions. tcd.ie The reaction is completed by the deprotonation of the intermediate arenium ion, which regenerates the aromatic ring and the AlCl₃ catalyst. wikipedia.org However, since the resulting ketone product is a moderate Lewis base, it forms a complex with the AlCl₃, necessitating the use of stoichiometric amounts of the catalyst. wikipedia.org

The reaction is often conducted in a solvent such as carbon disulfide or dichloromethane. tcd.ieorgsyn.org A typical procedure involves adding the acylating agent to a mixture of bromobenzene and aluminum chloride, often under reflux for a period of time to ensure the reaction goes to completion. tcd.ietcd.ie Following the reaction, the mixture is carefully poured onto ice and hydrochloric acid to decompose the aluminum chloride complex and isolate the product. uni-siegen.deorgsyn.org

Table 1: Comparison of Reagents in Friedel-Crafts Acylation for this compound Synthesis

FeatureAcetyl ChlorideAcetic Anhydride
Co-product Hydrogen Chloride (HCl) gas masterorganicchemistry.comgauthmath.comAcetic Acid echemi.com
Reactivity Generally more reactiveLess reactive, may require more forcing conditions
Handling Fumes in moist air, corrosiveLess volatile, but still corrosive
Catalyst Ratio Stoichiometric AlCl₃ required wikipedia.orgStoichiometric AlCl₃ required tcd.iewikipedia.org

Synthesizing this compound via the direct bromination of acetophenone (B1666503) is a less straightforward approach due to issues of regioselectivity. The primary challenge is that the acetyl group's side chain (the α-carbon) is highly susceptible to bromination under many conditions, leading to the formation of α-bromoacetophenone instead of the desired ring-brominated product. chembk.comakjournals.com

However, specific methods have been developed to favor bromination on the aromatic ring. These reactions must be carefully controlled to direct the bromine atom to the phenyl ring and achieve the desired para-substitution. The acetyl group is a meta-directing group, so direct bromination of acetophenone would yield 3'-bromoacetophenone. Therefore, to obtain the 4'-bromo isomer, one would need to start with a different acetophenone derivative or employ a strategy that overrides the normal directing effects. A patented method describes the aryl ring bromination of acetophenone derivatives using a redox reaction involving bromate (B103136) or diiodo pentoxide as an oxidant and a bromide or bisulfite as a reducing agent. google.com This method is reported to have good regioselectivity for the aromatic ring over the alpha-position. google.com

Modifications to classical methods aim to improve yield, purity, and safety. In the Friedel-Crafts acylation, for example, using bromobenzene itself as the solvent can be an alternative to using chlorinated solvents or carbon disulfide. reddit.com The choice of workup procedure is also critical; pouring the reaction mixture into an ice/water mixture helps to manage the highly exothermic decomposition of the aluminum chloride complex. uni-siegen.detcd.ie Adding hydrochloric acid during workup helps to dissolve the aluminum hydroxide (B78521) that forms. uni-siegen.de

Some procedures note the formation of a tar-like, intractable substance, which can complicate product isolation. reddit.com The reasons for this can include impure reagents or side reactions involving the solvent. For instance, chloroform (B151607) has been noted to be potentially reactive under Friedel-Crafts conditions. reddit.com Careful control of reaction temperature and addition times are key modifications to minimize such byproducts. uni-siegen.de

Bromination of Acetophenone Derivatives

Advanced Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes efficiency, speed, and sustainability. Advanced methods are being applied both to the synthesis of this compound and its use in subsequent reactions.

This compound is a key starting material for the synthesis of chalcones, which are precursors to flavonoids and other biologically active molecules. The Claisen-Schmidt condensation of this compound with an aldehyde, such as benzaldehyde (B42025), yields 4'-bromochalcone. uns.ac.id This reaction, traditionally carried out by stirring the reactants in an ethanol (B145695) solution with a base catalyst (like sodium hydroxide) at room temperature for several hours, has been significantly improved using microwave irradiation. uns.ac.idresearchgate.net

Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes or even seconds. uns.ac.id In the synthesis of 4'-bromochalcone, a mixture of 4-bromoacetophenone, benzaldehyde, and sodium hydroxide in ethanol is irradiated in a microwave reactor. uns.ac.id This method provides the product in excellent yield with a significant reduction in reaction time compared to the conventional stirring method. uns.ac.idresearchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 4'-Bromochalcone

MethodAverage Yield (%)Reaction TimeReference
Conventional Stirring 94.61%3 hours uns.ac.id
Microwave-Assisted 89.39%45 seconds uns.ac.id

Data sourced from a comparative study using 4-bromoacetophenone and benzaldehyde. uns.ac.id

Green chemistry principles are increasingly being applied to classical reactions like the Friedel-Crafts acylation to reduce environmental impact. One area of focus is the replacement of volatile and hazardous organic solvents and corrosive catalysts. Research has shown that indium triflate in an ionic liquid, 1-isobutyl-3-methylimidazolium dihydrogen phosphate, can serve as an efficient and recyclable catalyst system for the Friedel-Crafts acylation of aromatic compounds with acid anhydrides. sigmaaldrich.com Similarly, imidazolium-based ionic liquids have been used to catalyze the reaction with acetyl chloride. sigmaaldrich.com

Another green approach involves the use of electrochemical methods. While many electrochemical brominations of acetophenone target the α-position, they represent a move towards greener conditions by generating the brominating agent in situ from salts like ammonium (B1175870) bromide, avoiding the direct handling of liquid bromine. rsc.org For example, a method for α-bromination uses an undivided electrochemical cell with a catalytic amount of sulfuric acid in an aqueous-organic medium, achieving good yield and high selectivity with reduced waste. rsc.org Applying similar principles to achieve selective aryl bromination for the synthesis of this compound remains an area of interest for green process development.

Flow Chemistry Applications in this compound Synthesis

The application of continuous-flow chemistry to the synthesis of aryl ketones, including this compound, represents a significant advancement over traditional batch processing. Flow chemistry offers enhanced safety, better process control, and scalability.

Protocols have been developed for the palladium(II)-catalyzed desulfitative synthesis of aryl ketones from sodium aryl sulfinates and nitriles in continuous flow. acs.orgdiva-portal.org These reactions can be efficiently conducted using microwave heating, which accelerates the process. acs.org In one such system, a production rate of 4.3 mmol/h for an aryl ketone was achieved. acs.org The choice of reactor material is crucial in these setups; microwave-transparent materials like borosilicate glass and aluminum oxide have proven effective and safe. acs.org Aluminum oxide, in particular, is noted for its high thermostability, making it a resilient alternative to glass reactors which can be susceptible to superheating when metal precipitates. acs.org

Continuous-flow systems have also been successfully applied to photocatalytic reactions involving this compound. For instance, the optimization of a visible-light-mediated C–O etherification between a protected pyranose and this compound was significantly improved using a flow setup. acs.org High-throughput experimentation (HTE) allowed for rapid optimization, reducing the reaction time from 24 hours in a standard batch setup to just 13.75 minutes in a continuous-flow system, while achieving a comparable yield of 79%. acs.org This optimized process was then scaled up to produce grams of the product, demonstrating the industrial viability of flow chemistry for derivatives of this compound. acs.org The Vapourtec system, for example, produced 12.2 grams in 11 hours, while a PhotoSyn system generated 26.2 grams in the same timeframe, both with a 72% yield. acs.org

Another efficient continuous flow method involves the coupling of aryl Grignard reagents with acyl chlorides in the eco-friendly solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.org This approach allows for the synthesis of diaryl ketones at ambient temperature, highlighting the mild conditions achievable with flow technology. rsc.org

Synthesis of this compound Analogs and Derivatives

This compound is a versatile precursor for a wide array of chemical analogs and derivatives. Its reactive carbonyl group and the bromine-substituted phenyl ring provide two distinct sites for chemical modification, enabling the synthesis of diverse molecular architectures.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound can be achieved through various reactions targeting either the α-carbon of the acetyl group or the aromatic ring.

α-Bromination: A common modification is the introduction of a second halogen at the α-position to form α,4'-dibromoacetophenone. This can be achieved by reacting this compound with a brominating agent. Pyridinium tribromide has been used effectively for this purpose. researchgate.net Another method utilizes sodium bromide (NaBr) as the bromine source and potassium persulfate (K₂S₂O₈) as an oxidant to selectively synthesize α-bromoacetophenone derivatives. researchgate.net

Substitution on the Aromatic Ring: The bromine atom on the phenyl ring can be replaced through cross-coupling reactions. For example, a visible-light-promoted C-S cross-coupling reaction between this compound and 2-chlorobenzenethiol, using cesium carbonate as a base, yields 1-(4-((2-chlorophenyl)thio)phenyl)ethan-1-one. orgsyn.org This reaction proceeds efficiently, providing the product in 83% yield. orgsyn.org

Synthesis of Chalcones: this compound is a key starting material for the synthesis of brominated chalcones, which are precursors to flavonoids and other biologically active molecules. researchgate.net The Claisen-Schmidt condensation reaction is the most common method, involving the reaction of this compound with various substituted aromatic or heteroaromatic aldehydes in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). researchgate.netpharmascholars.comacs.org This reaction can be performed using conventional methods or more environmentally friendly techniques like solvent-free grinding. researchgate.netrsc.org

Starting MaterialsProductMethodYieldReference
This compound, 4-Methylbenzaldehyde1-(4-Bromophenyl)-3-(4-methylphenyl)-2-propen-1-oneClaisen-Schmidt Condensation (aq. KOH, Ethanol)- pharmascholars.com
This compound, 4-Methoxybenzaldehyde4'-Bromo-4-methoxychalconeClaisen-Schmidt Condensation (Grinding, NaOH)- researchgate.net
This compound, 3,4-Dimethoxybenzaldehyde4'-Bromo-3,4-dimethoxychalconeClaisen-Schmidt Condensation (Grinding, NaOH)- researchgate.net
This compound, 3,4,5-Trimethoxybenzaldehyde4'-Bromo-3,4,5-trimethoxychalconeClaisen-Schmidt Condensation (Grinding, NaOH)- researchgate.net
4-Formylphenyl-4-methylbenzenesulfonate, 4-Bromoacetophenone4-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]phenyl-4-methylbenzenesulfonateClaisen-Schmidt Condensation (aq. NaOH, Ethanol/Water)83% acs.org

Table 1: Examples of Substituted Chalcone (B49325) Derivatives Synthesized from this compound.

One-Pot Syntheses Involving this compound as a Precursor

One-pot reactions streamline synthetic processes by combining multiple reaction steps in a single flask, which improves efficiency and reduces waste. This compound serves as a valuable starting material in several such multi-component reactions.

A notable example is a four-component, one-pot reaction to synthesize 4-benzyl-1,1′-biphenyl derivatives. nih.gov This process begins with the reaction of 4-bromoacetophenone and tosylhydrazide to form an N-tosylhydrazone intermediate. This is followed by a Barluenga coupling with an arylboronic acid and a subsequent Suzuki coupling with a second arylboronic acid, all in the same reaction vessel. nih.gov This method demonstrates high functional group tolerance and provides the final products in good yields. nih.gov

ReactantsProductKey StepsYieldReference
4-Bromoacetophenone, Tosylhydrazide, Phenylboronic Acid (2 equiv.)4-(1-Phenylethyl)-1,1′-biphenylHydrazone formation, Barluenga coupling, Suzuki coupling94% nih.gov
4-Bromoacetophenone, Tosylhydrazide, p-Tolylboronic Acid (2 equiv.)4-Methyl-4′-(1-(p-tolyl)ethyl)-1,1′-biphenylHydrazone formation, Barluenga coupling, Suzuki coupling85% nih.gov

Table 2: One-Pot Synthesis of 4-Benzyl-1,1'-biphenyl Derivatives from this compound.

Similarly, ω-bromoacetophenone (2-bromoacetophenone), a closely related compound, is used in one-pot syntheses of various heterocyclic compounds. For instance, it can react with salicylaldehyde (B1680747) in a Rap-Stoermer condensation to form 2-aroyl benzofurans. lbsmd.ac.in It is also a precursor for creating pyrazoles and pyridazines by reacting with hydrazine (B178648) derivatives. raco.cat A one-pot, four-component synthesis using 2-bromoacetophenone (B140003), an aldehyde, a primary amine, and ammonium acetate (B1210297) under solvent-free conditions yields highly substituted imidazoles in excellent yields (80-96%). organic-chemistry.org These examples underscore the utility of bromoacetophenones as versatile building blocks in efficient, multi-component synthetic strategies.

Reaction Mechanisms and Chemical Reactivity of 4 Bromoacetophenone

Electrophilic Aromatic Substitution Pathways

The benzene (B151609) ring of 4'-bromoacetophenone is substituted with two groups: a bromine atom and an acetyl group. Both groups are deactivating towards electrophilic aromatic substitution, meaning they make the ring less reactive than benzene itself. However, they exhibit different directing effects. The acetyl group is a meta-director, while the bromine atom is an ortho-, para-director. libretexts.org

When an electrophilic substitution reaction is performed on this compound, the position of the incoming electrophile is determined by the combined influence of these two groups. The acetyl group (-COCH3), being strongly deactivating through resonance and induction, directs incoming electrophiles to the meta position (C3 and C5). The bromine atom, a halogen, is also deactivating due to its inductive electron withdrawal but directs incoming electrophiles to the ortho and para positions via resonance electron donation. libretexts.orgtcd.ie Since the para position (C4) is already occupied by the bromine, it directs to the ortho positions (C3 and C5).

The directing effects of both substituents converge on the same carbon atoms (C3 and C5). Therefore, electrophilic attack occurs at the position meta to the acetyl group and ortho to the bromine atom. A prominent example is the nitration of this compound, which yields 4-bromo-3-nitroacetophenone as the major product. nist.govnist.gov

Reaction Example: Nitration of this compound

Reactant Reagent Product Reference

Radical Reactions Involving this compound

This compound is known to generate phenyl radicals when exposed to UV irradiation. The energy from the UV light is sufficient to induce homolytic cleavage of the carbon-bromine bond (C-Br), resulting in the formation of a 4-acetylphenyl radical and a bromine radical. This property makes this compound a useful starting material in photochemical reactions that proceed via radical mechanisms.

The ability of this compound and its derivatives to generate phenyl radicals upon UV irradiation has been exploited in the design of photoinducible DNA cleaving agents. wikipedia.orgsolubilityofthings.com Analogs of this compound, particularly those conjugated with DNA-binding moieties like pyrrolecarboxamides, have been synthesized and studied for this purpose. scispace.comsolubilityofthings.com

Upon photoirradiation, these conjugates generate highly reactive monophenyl radicals which are capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA. scispace.comsolubilityofthings.com This hydrogen abstraction initiates a cascade of reactions that ultimately leads to the cleavage of the DNA strand. The DNA-binding portion of the molecule serves to position the photochemically active this compound moiety in close proximity to the DNA, enhancing the efficiency and in some cases, the sequence selectivity of the cleavage. wikipedia.orgsolubilityofthings.com Studies have shown that pyrrolecarboxamide-conjugated 4'-bromoacetophenones exhibit notable DNA cleaving activity, particularly at contiguous AT base pair sites. wikipedia.orgsolubilityofthings.com

Phenyl Radical Generation upon UV Irradiation

Condensation Reactions of this compound

This compound serves as a key substrate in the Claisen-Schmidt condensation, a type of base-catalyzed Aldol condensation, to synthesize chalcones. Chalcones are α,β-unsaturated ketones that form the central core for a variety of biologically important compounds.

In this reaction, this compound is treated with an aromatic aldehyde (such as benzaldehyde) in the presence of a base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent. The base abstracts an acidic α-hydrogen from the methyl group of this compound to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated by the solvent to yield a β-hydroxy ketone, which readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.

Table of Chalcone (B49325) Synthesis via Aldol Condensation

Ketone Aldehyde Catalyst Product Name Yield Reference
This compound Benzaldehyde (B42025) NaOH (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one 94.61% acs.org

This synthetic route is efficient and versatile, allowing for the creation of a wide library of substituted chalcones by varying the aldehyde reactant. Both conventional heating and microwave irradiation methods have been successfully employed, with microwave-assisted synthesis often leading to significantly reduced reaction times. acs.org

Rearrangement Reactions of this compound Derivatives

Beckmann Rearrangement of this compound Oximes

The Beckmann rearrangement is an acid-induced transformation of an oxime into an amide or a lactam. organic-chemistry.org For this compound, this process begins with the synthesis of its corresponding oxime.

Synthesis of this compound Oxime: this compound oxime is typically prepared by reacting this compound with hydroxylamine (B1172632) hydrochloride. amazonaws.comrsc.org The reaction can be carried out in a solvent like ethanol (B145695), often with a base such as sodium hydroxide or pyridine (B92270) to neutralize the liberated HCl. amazonaws.comrsc.org One reported method involves grinding the ketone with hydroxylamine hydrochloride and sodium hydroxide in a mortar with a small amount of methanol, yielding the oxime. amazonaws.com The product, 1-(4-bromophenyl)ethanone oxime, has the molecular formula C8H8BrNO. ontosight.ai

Rearrangement Mechanism: The Beckmann rearrangement is initiated by treating the oxime with an acid (e.g., sulfuric acid, polyphosphoric acid) or other reagents like cyanuric chloride. organic-chemistry.orgbdu.ac.in The acid protonates the hydroxyl group of the oxime, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the alkyl or aryl group that is in the anti-periplanar position relative to the leaving group. bdu.ac.inambeed.com The migration to the electron-deficient nitrogen atom occurs simultaneously with the expulsion of the leaving group, forming a nitrilium ion intermediate. organic-chemistry.orgbdu.ac.in This ion is then attacked by a nucleophile, typically water from the reaction medium. The resulting imidate tautomerizes to form the more stable amide product. bdu.ac.inmasterorganicchemistry.com

For this compound oxime, the migrating group is either the 4-bromophenyl group or the methyl group. The stereochemistry of the oxime determines which group migrates; the group anti to the hydroxyl group is the one that shifts. ambeed.com The rearrangement of this compound oxime ultimately yields N-(4-bromophenyl)acetamide if the phenyl group migrates, or 4-bromo-N-methylbenzamide if the methyl group migrates. The stereospecificity of the reaction can provide insight into the initial stereochemistry of the oxime, although acidic conditions can sometimes cause isomerization of the oxime before rearrangement. ambeed.com

Table 2: Key Steps in the Beckmann Rearrangement of this compound Oxime
StepDescriptionIntermediate/Product
1Protonation of the oxime's hydroxyl group by an acid. masterorganicchemistry.comProtonated Oxime
2Concerted migration of the anti-periplanar group (4-bromophenyl or methyl) and expulsion of water. organic-chemistry.orgbdu.ac.inNitrilium Ion
3Nucleophilic attack by water on the nitrilium ion. masterorganicchemistry.comImidate (Amide Tautomer)
4Tautomerization to the final amide product. bdu.ac.inmasterorganicchemistry.comN-(4-bromophenyl)acetamide or 4-bromo-N-methylbenzamide

Bischler-Mohlau Indole (B1671886) Synthesis with Alpha-Bromoacetophenone Analogs

The Bischler-Mohlau indole synthesis is a classic method for forming 2-arylindoles by reacting an α-bromoacetophenone analog with an excess of an aniline (B41778). chemeurope.comwikipedia.org The analog of this compound used in this synthesis is α,4'-dibromoacetophenone. The reaction is known for its surprisingly complex mechanism and often requires harsh conditions, though milder methods using lithium bromide as a catalyst or microwave irradiation have been developed. wikipedia.orgwikipedia.org

Reaction Mechanism: The mechanism is intricate and can follow multiple pathways, making the regiochemical outcome sometimes unpredictable. wikipedia.orgnih.gov A commonly accepted pathway begins with the reaction of the α-bromoacetophenone analog with two molecules of aniline. chemeurope.comwikipedia.org The first aniline molecule displaces the α-bromine via nucleophilic substitution. A second aniline molecule then reacts to form an intermediate (often depicted as intermediate 4 in mechanistic schemes). chemeurope.com This intermediate undergoes an electrophilic cyclization, with a charged aniline moiety acting as a leaving group, to form a five-membered ring intermediate (5 ). chemeurope.comwikipedia.org This intermediate subsequently aromatizes and tautomerizes to furnish the final 2-arylindole product (7 ). wikipedia.org

When α,4'-dibromoacetophenone reacts with excess aniline, the expected product is 2-(4-bromophenyl)indole. The reaction accommodates a wide range of functionalized α-bromoketones and anilines, but it can suffer from low yields and unpredictable regiochemistry. nih.gov Isotopic labeling studies have been used to provide deeper mechanistic insight, confirming that the pathway can be highly dependent on the specific substrates and reaction conditions. nih.gov

Table 3: Chemical Compounds Mentioned
Compound NameMolecular Formula
This compoundC8H7BrO
MalononitrileC3H2N2
Ethyl CyanoacetateC5H7NO2
(1-(4-bromophenyl)ethylidene)malononitrileC11H7BrN2
4'-ChloroacetophenoneC8H7ClO
2-(4-chlorophenyl)malononitrileC9H5ClN2
This compound OximeC8H8BrNO
Hydroxylamine HydrochlorideH4ClNO
N-(4-bromophenyl)acetamideC8H8BrNO
4-bromo-N-methylbenzamideC8H8BrNO
α,4'-DibromoacetophenoneC8H6Br2O
AnilineC6H7N
2-(4-bromophenyl)indoleC14H10BrN

Catalysis in 4 Bromoacetophenone Transformations

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in modern organic synthesis, and 4'-bromoacetophenone serves as a key substrate in several of these transformations.

Suzuki-Miyaura Cross-Coupling Reactions with this compound

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and this compound is a frequently employed aryl halide in this process. The reaction's efficiency is influenced by various parameters, including the catalyst, base, solvent, and temperature.

Research has demonstrated the use of a magnetic supported palladium(II)-N2O2 catalyst for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid. ikm.org.my Optimal conditions were identified as using a low catalyst loading of 0.25 mmol%, Na2CO3 as the base, and a temperature of 140 °C, leading to complete conversion within 24 hours. ikm.org.my The catalyst also showed good recyclability, maintaining high efficiency for up to six cycles. ikm.org.my

Table 1: Effect of Various Parameters on the Suzuki-Miyaura Coupling of this compound

Parameter Variation Conversion (%)
Base NaHCO3 Lower
NaOAc Lower
Na2CO3 High
K2CO3 Lower
Et3N Lower
Catalyst Loading 1.0 mmol% Complete
0.50 mmol% ---
0.25 mmol% Complete
Temperature 100 °C ---
120 °C ---
140 °C Favored

Data sourced from a study on a magnetic supported palladium(II)-N2O2 catalyst. ikm.org.my

In another study, a pyridine-pyrazole/Pd(II) complex was used as a catalyst for the Suzuki reaction of this compound with phenylboronic acid in an aqueous medium under microwave irradiation. The reaction was optimized by testing different bases, with the catalyst solution being reusable for up to three cycles. The use of water as a solvent aligns with the principles of green chemistry. arkat-usa.org

Furthermore, palladium(II) complexes of bidentate hydrazone Schiff bases have shown good to excellent yields in the Suzuki-Miyaura reaction between various aryl bromides, including this compound, and phenylboronic acids at room temperature in a DMF-H2O solvent system with K2CO3 as the base. researchgate.net The reaction kinetics of the coupling between this compound and phenylboronic acid were investigated, revealing that the addition of tetrabutylammonium (B224687) bromide (TBAB) can accelerate the reaction. researchgate.net

Homogeneous and recyclable palladium catalysts with m-GAP ligands have also been successfully applied to the Suzuki-Miyaura cross-coupling of this compound, demonstrating high selectivity and no undesired reactions at the ketone group. acs.org

Heck Coupling Reactions

The Heck reaction, a palladium-catalyzed C-C bond-forming reaction between aryl halides and alkenes, has been effectively applied to this compound.

For instance, the Heck coupling of this compound with styrene (B11656) has been carried out in pure water using water-soluble ligands like N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine (EdteH4) and ethylenediaminetetraacetic acid disodium (B8443419) salt (Na2EDTA). tubitak.gov.tr This method allows for high yields of the desired olefination products under aerobic conditions. tubitak.gov.tr

A synthesized palladium(II) complex with a tetradentate Schiff base ligand (PdLSB) has also been shown to be an effective homogeneous catalyst for the Mizoroki-Heck reaction of this compound with methyl acrylate. asianpubs.org In this case, a 70% conversion of this compound was achieved. asianpubs.org

Table 2: Heck Coupling of this compound with Methyl Acrylate

Catalyst Temperature (°C) Reaction Time (h) Catalyst Loading (mmol%) Conversion of 4-bromoacetophenone (%)
PdLSB 120 12 1.00 70

Data sourced from a study on a Pd(II) complex with a tetradentate Schiff base ligand. asianpubs.org

Sonogashira Coupling Reactions

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another important transformation involving this compound.

A heterogeneous, nanosized MCM-41 anchored palladium bipyridyl complex has been utilized as a highly efficient and recyclable catalyst for the Sonogashira reaction of aryl halides, including this compound, with terminal alkynes. mdpi.com The use of activated aryl bromides like this compound resulted in better yields compared to deactivated bromides. mdpi.comsemanticscholar.org

In copper-free Sonogashira reactions, palladacycles derived from chalcogenated Schiff bases of 1-naphthaldehyde (B104281) have been investigated as catalysts. nih.gov A low catalyst loading of 0.05 mol% was found to be effective for activated substrates such as this compound. nih.gov

Ullmann-Type Coupling Reactions

Ullmann-type coupling reactions are crucial for the formation of C-N and C-O bonds. This compound can participate in these reactions to form N-aryl and aryl ether products.

A magnetic nanoparticle-supported proline ligand has been developed for the CuI-catalyzed Ullmann-type coupling of aryl bromides with various nitrogen heterocycles, leading to the formation of N-aryl products in good to excellent yields. sigmaaldrich.com

In the context of etherification, research has shown that the Ullmann-type reaction of 4-bromoacetophenone is less reactive than its iodo-analogue. union.edu However, the addition of NaI can significantly improve the reaction progress, suggesting the in situ formation of a more reactive aryl iodide intermediate. union.edu

Direct C-H Functionalization with this compound

Direct C-H functionalization represents a more atom-economical approach to arylation compared to traditional cross-coupling reactions. This compound has been used as an arylating agent in these reactions.

PEPPSI-type palladium-N-heterocyclic carbene (NHC) complexes have been shown to be effective catalysts for the direct C-H arylation of five-membered heterocyclic compounds with aryl bromides, including this compound. rsc.orgrsc.org The arylation of bromoacetophenone was found to be highly active, achieving quantitative yields with a 1 mol% catalyst loading at 150 °C for 2 hours. rsc.orgrsc.org Electron-withdrawing groups on the aryl halide, such as the acetyl group in this compound, were found to increase the catalytic conversion. rsc.org

Asymmetric Catalysis using this compound as Substrate

This compound is a prochiral ketone, making it an ideal substrate for asymmetric reduction to produce chiral alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Biocatalysis offers an environmentally friendly approach to asymmetric reduction. Studies have utilized various plant tissues and microorganisms for this purpose. For example, fresh garlic (Allium sativum) has been used as a biocatalyst for the reduction of this compound in an aqueous medium at room temperature, yielding the corresponding chiral alcohol with high optical purity (86-92% ee) and a chemical yield of 65-75%. jbiochemtech.com

Other biocatalysts like Cynara scolumus L., Terfezia sp, and Phoenix dactylifera L. have also been investigated for the bioreduction of 4'-haloacetophenones, including this compound. biomedpharmajournal.org These plant tissues have demonstrated the ability to reduce prochiral ketones with high enantioselectivity, producing both (R)- and (S)-form chiral alcohols with enantiomeric excesses up to 96.5%. biomedpharmajournal.org

In addition to whole-cell biocatalysis, isolated enzymes and synthetic catalysts are employed. Rhodium(III) complexes with C2-symmetric fluorene-ligands have been used for the asymmetric transfer hydrogenation (ATH) of aromatic ketones, including 2-bromoacetophenone (B140003), in aqueous sodium formate, yielding the corresponding chiral alcohol with 88% ee and 91% yield. scielo.br

Table 3: Biocatalytic Asymmetric Reduction of this compound

Biocatalyst Product Configuration Enantiomeric Excess (ee, %) Chemical Yield (%)
Allium sativum (Garlic) --- 86-92 65-75
Cynara scolumus L. R/S up to 96.5 up to 65.5
Terfezia sp R/S up to 96.5 up to 65.5
Phoenix dactylifera L. R/S up to 96.5 up to 65.5

Data compiled from studies on biocatalytic reductions. jbiochemtech.combiomedpharmajournal.org

Bioreduction of this compound to Chiral Alcohols

The bioreduction of this compound to produce chiral alcohols is an environmentally friendly method for synthesizing these important pharmaceutical intermediates. jbiochemtech.com Various microorganisms and plant-based biocatalysts have been employed to achieve this transformation with high enantioselectivity.

Different biocatalysts can produce either the (R)- or (S)-enantiomer of 1-(4-bromophenyl)ethanol. For instance, Geotrichum candidum has been shown to reduce this compound to the (R)-isomer with a 98.9% conversion and over 99% enantiomeric excess (e.e.). researchgate.net Conversely, Rhodotorula rubra yields the (S)-isomer with a 97.6% conversion and 98.8% e.e. researchgate.net The use of microorganisms like Aspergillus niger has also been explored for producing (R)-1-(4-bromophenyl)-ethanol. researchgate.net

Plant-based systems also offer a green alternative for this reduction. Fresh garlic (Allium sativum) has been used as a biocatalyst, resulting in the corresponding chiral alcohol with yields of 65-75% and an optical purity of 86-92%. jbiochemtech.com Other plant tissues, such as those from Cynara scolymus L., Terfezia sp, and Phoenix dactylifera L., have also been investigated for the asymmetric reduction of 4'-haloacetophenones, including this compound. semanticscholar.orgbiomedpharmajournal.org These reactions can yield both (R)- and (S)-form chiral alcohols with high enantioselectivity. semanticscholar.orgbiomedpharmajournal.org

Table 1: Bioreduction of this compound by Various Biocatalysts

Biocatalyst Product Enantiomer Conversion (%) Enantiomeric Excess (e.e.) (%)
Geotrichum candidum (R) 98.9 >99
Rhodotorula rubra (S) 97.6 98.8
Aspergillus niger (R) - -
Allium sativum (Garlic) - 65-75 86-92
Cynara scolymus L. (R) or (S) up to 65.5 up to 96.5
Terfezia sp (R) or (S) - -
Phoenix dactylifera L. (R) or (S) - -

Enantioselective Oxidation Reactions of Derivatives

While the direct enantioselective oxidation of this compound is less common, the enantioselective oxidation of its derivatives is a significant area of study. For instance, microorganisms have been screened for their ability to perform enantioselective oxidation of racemic alcohols derived from this compound. This kinetic resolution process allows for the separation of enantiomers.

In one study, the culture of Rhodotorula rubra KCh 82 demonstrated enantioselective oxidation. When incubated with 2-bromo-1-(4'-bromophenyl)ethan-1-ol, the (R)-alcohol was preferentially oxidized, leading to an increase in the enantiomeric excess of the remaining (S)-alcohol. mdpi.com This highlights the potential of biocatalysts to not only reduce ketones but also to selectively oxidize alcohols, providing another route to chirally pure compounds.

Catalytic Systems and Ligand Design for this compound Reactions

The development of efficient catalytic systems is crucial for the transformation of this compound into more complex molecules. Various metal-based and organocatalytic systems have been designed and optimized for this purpose.

Palladium-Based Catalysts (e.g., Magnetic Supported Palladium(II)-N2O2)

Palladium catalysts are widely used for cross-coupling reactions involving this compound, such as the Suzuki-Miyaura and Heck reactions. A significant focus has been on developing heterogeneous palladium catalysts that are easily recoverable and reusable.

One such catalyst is a magnetic supported palladium(II)-N2O2 complex. ikm.org.myikm.org.my This catalyst has been successfully used in the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid. ikm.org.myikm.org.my The catalyst demonstrates excellent performance with low palladium loading (0.25 mmol%) and can be easily recovered using an external magnet. ikm.org.myikm.org.my It maintains high efficiency for up to six cycles. ikm.org.my The optimization of reaction conditions, including the choice of base and temperature, is critical for achieving high product conversion. ikm.org.myikm.org.my

Other heterogeneous palladium catalysts include those immobilized on microporous polymers and polyaniline-supported palladium(II)-Schiff base complexes. nih.govutm.my These catalysts have shown high activity in Suzuki-Miyaura and Heck reactions, respectively. nih.govutm.my For example, a polyaniline-supported palladium(II) complex efficiently catalyzed the Heck reaction of this compound with methyl acrylate, achieving over 90% conversion. utm.my

Table 2: Heck Reaction of this compound with Methyl Acrylate using a Polyaniline-Supported Palladium(II) Complex

Parameter Condition Conversion (%)
Catalyst Polyaniline-supported Pd(II) complex (1 mmol%) >90
Base Various -
Solvent N,N-dimethylacetamide (DMAc) >90
Temperature 120 °C >90
Time 24 h >90

Copper-Based Catalysts

Copper-based catalysts offer a more economical alternative to palladium for certain cross-coupling reactions. Copper(I) catalysts have been developed for Ullmann-type coupling reactions, such as the arylation of nitrogen heterocycles with this compound. umass.edu A magnetic nanoparticle-supported proline ligand has been shown to be effective for the CuI-catalyzed arylation of various nitrogen nucleophiles.

In a three-component reaction to synthesize functionalized 2-quinolones, a copper powder-based catalytic system with 2-picolinic acid as a ligand was found to be highly effective. rsc.org This demonstrates the versatility of copper catalysts in facilitating complex, multi-step transformations.

Lewis Acid Catalysis

Lewis acid catalysis plays a role in activating this compound and its derivatives toward various reactions. For instance, Lewis acids can be used to mediate the cycloaddition of silyl-enol-ethers derived from this compound with other reagents to synthesize pyridazine (B1198779) derivatives. uzh.ch Boron trifluoride etherate (BF3·OEt2) has been employed as a Lewis acid mediator in the inverse-electron demand Diels-Alder reaction of 3-bromotetrazine with the silyl-enol ether of this compound. uzh.ch

In the realm of photoredox catalysis, a synergistic approach using a water-compatible Lewis acid and water has been shown to lower the LUMO of α-acetylated acetophenone (B1666503) derivatives, enabling an efficient cross-coupling with styrenes. rsc.org

Organocatalysis

Organocatalysis provides a metal-free approach to asymmetric transformations involving this compound derivatives. In one example, an asymmetric organocatalytic three-component reaction was developed to produce densely functionalized trifluoromethyl allenols. acs.org The reaction of a tertiary-butyl dimethylsilyl (TBDMS)-substituted alkynyl boronate with this compound, catalyzed by an organocatalyst, afforded the corresponding allenol with 99% e.e. and a 66% yield. acs.org

Additionally, organic photocatalysts like peri-xanthenoxanthene (PXX) have been used for the arylation of benzene (B151609) with this compound. researchgate.net This reaction, carried out in the presence of DBU as a base, demonstrates the potential of metal-free photocatalysis for C-C bond formation. researchgate.net

Advanced Applications of 4 Bromoacetophenone As a Building Block

Synthesis of Pharmaceutical Intermediates

4'-Bromoacetophenone is a cornerstone in the pharmaceutical industry, where it functions as a key intermediate in the synthesis of a variety of therapeutic agents. ontosight.aiguidechem.comarchivemarketresearch.com Its reactivity allows for the construction of complex molecular architectures found in many biologically active compounds.

Precursor to Biologically Active Compounds

The compound is a well-established precursor for a range of biologically active molecules, including those with antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Agents: Derivatives of this compound have been investigated for their potential as antimicrobial agents. For instance, certain brominated benzophenones, which can be synthesized from this compound, have shown inhibitory activity against bacterial enzymes. vulcanchem.com Chalcones, which can be synthesized from this compound, have also demonstrated antimicrobial properties. uns.ac.id

Anti-inflammatory Agents: The synthesis of various anti-inflammatory compounds relies on the use of this compound as a starting material. For example, it is a precursor in the synthesis of carboxyarylindoles and benzofurans, which are being explored as nonsteroidal anti-inflammatory agents. usbio.net Additionally, N-substituted indolyl chalcones derived from this compound have shown potent anti-inflammatory activity. uns.ac.id

Anticancer Agents: this compound and its derivatives play a significant role in the development of novel anticancer therapies. It is used in the synthesis of various heterocyclic compounds, such as imidazo[2,1-b] vulcanchem.comsmolecule.comtargetmol.comthiadiazoles, which have been evaluated as potential anticancer agents. jst.go.jp Furthermore, derivatives of this compound have been shown to induce apoptosis in cancer cells and are being investigated for their cytotoxic effects on various cancer cell lines.

Role in Drug Discovery and Development

This compound is a valuable tool in the early stages of drug discovery and development. archivemarketresearch.comtargetmol.com Its utility as a building block allows medicinal chemists to generate diverse libraries of compounds for screening against various biological targets. The ability to easily modify the this compound scaffold facilitates structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of lead compounds.

Synthesis of Raloxifene Intermediates

A notable application of this compound is in the synthesis of intermediates for Raloxifene. researchgate.netenvironmentclearance.nic.in Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women. The synthesis of this important pharmaceutical agent involves intermediates derived from this compound, highlighting its critical role in the production of established drugs. researchgate.netgoogle.com

Synthesis of Agrochemicals

Synthesis of Dyes and Pigments

Synthesis of Flavors and Fragrances

Synthesis of Liquid Crystal Intermediates

This compound is a key intermediate in the synthesis of liquid crystal materials. chemicalbook.comchemicalbook.comlookchem.com Phenylacetylene derivatives, which are important liquid crystal intermediates, can be synthesized using this compound. These derivatives are highly reactive and are widely utilized in the preparation of liquid crystal monomers.

One of the significant reactions involving this compound is the Claisen-Schmidt condensation to form chalcones. rjpbcs.comresearchgate.netuns.ac.id Chalcones, characterized by an α,β-unsaturated ketone system, are precursors to flavonoids and exhibit a range of biological activities. rjpbcs.comresearchgate.net More pertinent to this section, certain chalcone (B49325) derivatives synthesized from this compound exhibit liquid crystalline properties. researchgate.net For instance, a series of ester-chalcone compounds were synthesized, and their liquid crystal behavior was investigated. researchgate.net It was observed that compounds with shorter alkyl chains attached to the chalcone core were more likely to display a nematic phase, a type of liquid crystal phase. researchgate.net

The synthesis of these chalcones typically involves the reaction of this compound with a substituted benzaldehyde (B42025) in the presence of a base catalyst like sodium hydroxide (B78521). rjpbcs.comuns.ac.id The resulting chalcones can then be further modified to create a diverse library of liquid crystal materials. researchgate.net The general structure of these materials and their phase transition temperatures are critical parameters in determining their suitability for various applications, such as in displays and optical devices. researchgate.net

Table 1: Examples of Liquid Crystal Intermediates Derived from this compound
Compound TypeStarting MaterialsKey ReactionResulting PropertyReference
Chalcone DerivativesThis compound, Substituted BenzaldehydesClaisen-Schmidt CondensationNematic liquid crystal phase rjpbcs.comuns.ac.idresearchgate.net
Phenylacetylene DerivativesThis compoundMulti-step synthesisHigh birefringence liquid crystals

Advanced Materials Development

The utility of this compound extends to the development of various advanced materials, including polymers and organobismuth compounds.

Guaiacyl, syringyl, and p-hydroxyphenyl-type bromoacetophenone derivatives have been synthesized from 4-hydroxyacetophenone as starting materials for the creation of β-O-4 type artificial lignin (B12514952) polymers. tandfonline.com This highlights the role of bromoacetophenone derivatives in creating complex polymeric structures that can mimic natural polymers. tandfonline.com

Furthermore, this compound is a precursor for the synthesis of organobismuth monomers. kpi.ua These monomers, containing a triphenylbismuth (B1683265) moiety, can be polymerized to create X-ray contrast polymers. kpi.ua For example, 4-bromo-α-methylstyrene can be synthesized from this compound through a Grignard reaction, which is then used to prepare styryldiphenylbismuth monomers. kpi.ua These monomers are subsequently polymerized to yield materials with high radiopacity, which is a desirable property for medical imaging applications. kpi.ua

The versatility of this compound is also demonstrated in its use in coupling reactions, such as the Suzuki reaction, to create complex molecules that can serve as building blocks for polymers. researchgate.net For instance, the reaction of this compound with phenylboronic acid is a step towards synthesizing more complex aromatic structures that can be incorporated into conjugated polymers for applications in energy storage devices. researchgate.net

Derivatization for Analytical and Biological Studies

This compound and its derivatives are extensively used as derivatizing agents to enhance the detection and analysis of various molecules in analytical and biological contexts.

Derivatization in High-Performance Liquid Chromatography (HPLC)

In HPLC, derivatization is often necessary for compounds that lack a strong chromophore, making them difficult to detect using standard UV-Vis detectors. edpsciences.org Carboxylic acids, including fatty acids, are a class of compounds that often require derivatization for sensitive HPLC analysis. researchgate.netnih.gov this compound and its derivatives, such as 2,4'-dibromoacetophenone (B128361), are effective reagents for this purpose. researchgate.netchemicalbook.com

The reaction of a carboxylic acid with a bromoacetophenone derivative in the presence of a catalyst results in the formation of a phenacyl ester. researchgate.netchemicalbook.com These esters are highly UV-absorbent, significantly enhancing the sensitivity of detection. researchgate.net For example, a method was developed for the derivatization of fatty acids using 2,4'-dibromoacetophenone, which allowed for the analysis of trace amounts of these acids in biological materials. researchgate.net The derivatization is typically carried out under mild conditions to prevent the degradation of sensitive unsaturated fatty acids. researchgate.net

Similarly, 4'-bromophenacyl trifluoromethanesulfonate, prepared from a this compound derivative, has been used to derivatize carboxylic acids for HPLC analysis. nih.gov This reagent reacts rapidly with carboxylates at room temperature to form 4'-bromophenacyl esters, which can be easily detected. nih.gov The use of such derivatizing agents has been successfully applied to a wide range of carboxylic acids, including mono-, di-, and tricarboxylic acids. nih.gov

Table 2: Derivatization of Carboxylic Acids with this compound Analogs for HPLC
Derivatizing AgentAnalyteKey BenefitReference
2,4'-DibromoacetophenoneFatty AcidsEnhanced sensitivity for trace analysis researchgate.netchemicalbook.com
4'-Bromophenacyl trifluoromethanesulfonateMono-, di-, and tricarboxylic acidsRapid reaction at room temperature nih.gov
2-Bromoacetophenone (B140003)Valproic AcidAllows for UV detection oup.comresearchgate.net

Selective Derivatization of Cytosine and Methylcytosine for DNA Methylation Analysis

A significant application of bromoacetophenone derivatives is in the field of epigenetics, specifically in the analysis of DNA methylation. nih.govacs.orgcsic.esbvsalud.orgnih.govacs.org DNA methylation, primarily the addition of a methyl group to cytosine to form 5-methylcytosine, plays a crucial role in gene regulation. nih.govacs.orgcsic.es

A novel analytical procedure has been developed for the determination of global DNA methylation using 2-bromoacetophenone as a selective derivatizing agent for cytosine and methylcytosine. nih.govacs.orgacs.org This method allows for the analysis of submicrogram amounts of DNA. nih.govacs.org The derivatization reaction forms fluorescent products with cytosine and methylcytosine, which can then be separated and quantified using reversed-phase HPLC with spectrofluorimetric detection. nih.govacs.orgcsic.esacs.org

Computational and Spectroscopic Investigations of 4 Bromoacetophenone

Quantum Chemical Calculations for 4'-Bromoacetophenone and Analogs

Quantum chemical calculations have become an indispensable tool for understanding the structural and electronic properties of molecules. For this compound and its analogs, these computational methods provide insights that complement experimental findings.

Density Functional Theory (DFT) Studies (e.g., 2,4'-Dibromoacetophenone)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study acetophenone (B1666503) and its derivatives. dergipark.org.tr For instance, a spectroscopic investigation of 2,4'-dibromoacetophenone (B128361) (2,4'-DBrA) utilized DFT with the B3LYP method and a 6-311++G(d,p) basis set to determine its geometrical parameters and optimized energies. dergipark.org.trdergipark.org.tr Such studies are crucial as they provide a foundation for understanding the molecule's reactivity and spectroscopic behavior. The results of these calculations are often validated by comparison with experimental data from techniques like IR, 1H NMR, and 13C NMR. dergipark.org.trdergipark.org.tr Similar DFT studies have been conducted on other acetophenone derivatives, highlighting the versatility of this approach in computational chemistry. dergipark.org.tr

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy gap between HOMO and LUMO provides information about the molecule's stability and the likelihood of electronic transitions. physchemres.org

For 2,4'-dibromoacetophenone, time-dependent density functional theory (TD-DFT) has been employed to calculate the HOMO and LUMO energies. dergipark.org.trdergipark.org.tr A small HOMO-LUMO energy gap suggests that a molecule is more chemically reactive, as it requires less energy to undergo electronic transitions. nih.gov This analysis is crucial for understanding the charge transfer that can occur within the molecule. The study of HOMO-LUMO energies has also been applied to other bromoacetophenone derivatives, such as 2,2,4-tribromoacetophenone, to elucidate their electronic behavior.

Molecular Electrostatic Potential Surface (MEPs) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack), typically represented by red and blue colors, respectively. sci-hub.se

For 2,4'-dibromoacetophenone, MEP analysis has been performed to identify reactive sites within the molecule. dergipark.org.trdergipark.org.tr This analysis helps in understanding the molecule's interaction with other chemical species. sci-hub.se For example, in a study of a pyridine (B92270) derivative of 4-bromoacetophenone, the MEP surface showed distinct negative regions that were compared to a standard inhibitor, providing insights into its potential biological activity. nih.gov The MEP surface of neolignan analogues has also been generated to understand their structure-activity relationships. scielo.br

Geometrical Parameters and Optimized Energies

Computational methods, particularly DFT, are used to determine the optimized geometry of molecules, including bond lengths, bond angles, and dihedral angles. These calculations aim to find the most stable conformation of the molecule. dergipark.org.tr For 2,4'-dibromoacetophenone, the geometrical parameters and optimized energies were calculated using the DFT B3LYP method with the 6-311++G(d,p) basis set. dergipark.org.trdergipark.org.tr

A conformational analysis of 2,4'-DBrA was performed by varying the torsion angle between the phenyl ring and the COCH2Br group to identify the most stable structure. dergipark.org.tr The calculated C-Br bond lengths in 2,4'-DBrA were found to be 1.912 Å and 1.951 Å. dergipark.org.tr These theoretical parameters are often compared with experimental data from X-ray crystallography and with values from similar structures in the literature to ensure accuracy. dergipark.org.trscielo.br

Spectroscopic Characterization of this compound and Derivatives

Spectroscopic techniques are fundamental in identifying and characterizing chemical compounds. Infrared spectroscopy, in particular, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely used technique to identify functional groups in a molecule based on their characteristic vibrational frequencies. nist.gov The IR spectrum of this compound has been recorded and is available in various databases. nist.govnih.govchemicalbook.com

In derivatives of 4-bromoacetophenone, such as certain pyridine derivatives, the IR spectra show characteristic bands. For instance, a band around 3400 cm⁻¹ corresponds to the N-H stretching frequency, while the carbonyl (C=O) stretching frequency appears around 1650 cm⁻¹. nih.gov For 4-Bromo-3'-nitroacetophenone, the gas-phase IR spectrum is available for analysis. nist.gov

Theoretical calculations are often used to complement experimental IR data. For 2,4'-dibromoacetophenone, the vibrational spectra were calculated after geometry optimization, and the fundamental vibrations were assigned based on the potential energy distribution (PED). dergipark.org.trdergipark.org.tr The theoretical vibrational spectra are often scaled to better match the experimental results obtained from solid-phase measurements. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For this compound, both ¹H NMR and ¹³C NMR provide valuable information about its molecular structure.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the aromatic protons and the methyl protons show distinct chemical shifts. The methyl protons of the acetyl group typically appear as a singlet, while the aromatic protons, due to the bromine substitution, exhibit a more complex splitting pattern. The protons on the aromatic ring are chemically non-equivalent and often appear as two doublets.

A typical ¹H NMR spectrum of this compound would show a singlet for the methyl group (CH₃) at approximately 2.5 ppm. The aromatic protons ortho to the acetyl group generally appear as a doublet around 7.8 ppm, and the protons ortho to the bromine atom appear as a doublet around 7.6 ppm. rsc.org

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides information about the different carbon environments in the molecule. Due to a plane of symmetry in p-disubstituted benzene (B151609) rings like this compound, some carbon atoms are chemically equivalent, resulting in fewer signals than the total number of carbon atoms. openstax.org The six carbons of the benzene ring show only four signals in the range of 128 to 137 ppm. openstax.org

The carbonyl carbon (C=O) is characteristically found at the low-field end of the spectrum, typically between 160 and 220 ppm. openstax.org The carbon atom attached to the bromine (ipso-carbon) is influenced by the "heavy atom effect," which causes an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The methyl carbon appears at the high-field end of the spectrum. Quaternary carbons, such as the carbonyl carbon and the carbon bonded to the bromine, generally show smaller peaks compared to other carbons. openstax.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ ~2.5 (s) ~26
Aromatic CH (ortho to COCH₃) ~7.8 (d) ~129
Aromatic CH (ortho to Br) ~7.6 (d) ~131
Aromatic C (ipso to COCH₃) - ~137
Aromatic C (ipso to Br) - ~128
C=O - ~197

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. s = singlet, d = doublet.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry can be used to determine its molecular weight and to gain insight into its fragmentation patterns under electron ionization (EI). nist.gov

The mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak appears as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Common fragmentation patterns for this compound under electron ionization include the loss of a methyl group (•CH₃) to form the [M-15]⁺ ion and the loss of an acetyl group (•COCH₃) to form the [M-43]⁺ ion. The base peak in the mass spectrum is often the acetyl cation [CH₃CO]⁺ at m/z 43. nih.gov Other significant fragments can arise from the cleavage of the aromatic ring. nih.gov

Table 2: Major Fragments in the Mass Spectrum of this compound

m/z Fragment Ion Relative Intensity
198/200 [C₈H₇BrO]⁺ (Molecular Ion) Moderate
183/185 [C₇H₄BrO]⁺ High
155/157 [C₆H₄Br]⁺ Moderate
76 [C₆H₄]⁺ High

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. In this compound, the conjugated system of the benzene ring and the carbonyl group acts as a chromophore. msu.edu

The UV-Vis spectrum of this compound typically shows absorption bands corresponding to π → π* and n → π* electronic transitions. Conjugation of the carbonyl group with the aromatic ring shifts the absorption maxima to longer wavelengths (a bathochromic shift) compared to non-conjugated systems. msu.edu Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to calculate the electronic absorption spectra of this compound derivatives in different solvents, providing insights into their electronic properties. researchgate.net

Crystallographic Studies of this compound Derivatives

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. While the crystal structure of this compound itself is well-established, numerous studies have focused on the crystallographic analysis of its derivatives to understand how modifications to the core structure affect molecular conformation and intermolecular interactions. mdpi.comresearchgate.net

For instance, the crystal structure of 2'-amino-5'-bromoacetophenone, a derivative of this compound, has been determined, revealing details about its solid-state conformation. iucr.org Such studies often show that the conformation observed in the solid state is consistent with predictions from NMR studies in solution. iucr.org

In another example, the synthesis and X-ray crystal structure analysis of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, synthesized using this compound as a precursor, provided confirmation of its chemical architecture. mdpi.com These crystallographic studies are crucial for understanding the supramolecular assembly and non-covalent interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystalline state. mdpi.com The analysis of 2'-fluoro-substituted acetophenone derivatives has also utilized X-ray crystallography to confirm s-trans conformations. acs.org

Table of Compounds Mentioned

Compound Name
This compound
2'-Amino-5'-bromoacetophenone
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Pathways

Traditional methods for synthesizing 4'-Bromoacetophenone and its derivatives, such as Friedel-Crafts acylation, are well-established. However, ongoing research is focused on developing novel pathways that offer improved selectivity, efficiency, and safety.

A significant area of development is the selective bromination of the α-carbon (the carbon atom adjacent to the carbonyl group). A novel and green method has been developed for the selective synthesis of α-bromoacetophenone and α,α-dibromoacetophenone using sodium bromide (NaBr) as the bromine source and potassium persulfate (K₂S₂O₈) as the oxidant. researchgate.net This approach provides a more environmentally friendly alternative to traditional brominating agents. Another innovative approach involves the α-bromination of acetophenone (B1666503) derivatives using pyridine (B92270) hydrobromide perbromide, which has been shown to be safe, high-yielding, and cost-effective, making it suitable for undergraduate chemistry experiments. researchgate.net Furthermore, a patented method utilizes a bisulfite solution added to a mixture of a substituted acetophenone and a bromate (B103136) in an aqueous medium, which avoids organic solvents and is suitable for large-scale production. google.com

Beyond modifications to the core structure, this compound serves as a starting point for complex molecular architectures. For instance, it is a key precursor in the multi-step synthesis of dicationic diarylpyridines, which are being investigated as nucleic-acid binding agents. nih.gov It is also used as a starting material for creating β-O-4 type artificial lignin (B12514952) polymers, which are important for understanding the structure and properties of natural lignin. tandfonline.com Additionally, visible-light-promoted reactions have enabled the synthesis of aromatic thioethers through a C-S cross-coupling reaction involving this compound. orgsyn.org

PathwayReagents/ConditionsProduct TypeKey AdvantagesReference(s)
Selective α-brominationNaBr / K₂S₂O₈α-bromoacetophenoneGreen, selective researchgate.net
α-brominationPyridine hydrobromide perbromideα-bromoacetophenone derivativesSafe, high-yield, cost-effective researchgate.net
Aqueous brominationSubstituted acetophenone, bromate, bisulfite solutionα-bromoacetophenone compoundsHigh purity, no organic solvent, scalable google.com
Diarylpyridine SynthesisMulti-step synthesis from this compoundDicationic diarylpyridinesAccess to complex bioactive molecules nih.gov
Visible-light C-S CouplingThis compound, thiols, visible lightAromatic thioethersTransition-metal-free orgsyn.org

Exploration of New Catalytic Systems

Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems for reactions involving this compound is a vibrant area of research. The focus is on creating catalysts that are not only highly active and selective but also reusable and compatible with green solvents like water.

Palladium-based catalysts remain a cornerstone for cross-coupling reactions. Innovations include water-soluble PEPPSI (Pyridine Enhanced Pre-catalyst Preparation, Stabilization and Initiation)-Pd-NHC complexes, which have shown excellent activity in Suzuki-Miyaura cross-coupling reactions of this compound in water and under air. researchgate.net Another advancement is the development of a novel benzimidazole-based Pd(II)-complex that effectively catalyzes both Suzuki and Heck reactions in water, offering a phosphine (B1218219) ligand-free option. arkat-usa.org

To address the critical issue of catalyst recovery and reuse, researchers are turning to magnetically separable nano-catalysts. mdpi.com One such system involves a magnetic nanoparticle-supported palladium(II) complex that demonstrates excellent performance and recyclability for up to six cycles in the Suzuki-Miyaura reaction of this compound. ikm.org.my Similarly, a palladium-containing periodic mesoporous organosilica (Pd@Bipy-PMO) has been shown to be a highly efficient hybrid catalyst for the same reaction in water. researchgate.net Polymer-supported palladium (Pd-pol) and nickel (Ni-pol) nanoparticles are also being explored for sustainable reactions in aqueous media. researchgate.net

Beyond palladium, copper-catalyzed systems are emerging. For example, a magnetic nanoparticle-supported proline ligand has been successfully used for the copper(I)-catalyzed Ullmann-type coupling of aryl bromides with nitrogen heterocycles. sigmaaldrich.com Photocatalysis is also gaining traction as a method to construct C-S bonds without the need for transition metals, using visible light to promote the reaction. orgsyn.org

Catalyst TypeReactionKey FeaturesReference(s)
PEPPSI-Pd-NHC ComplexesSuzuki-Miyaura CouplingWater-soluble, air-stable, high activity researchgate.net
Benzimidazole-based Pd(II)-complexSuzuki & Heck ReactionsAqueous media, phosphine-free arkat-usa.org
Magnetic Nanoparticle-supported Pd(II)Suzuki-Miyaura CouplingMagnetically recyclable, reusable, high efficiency mdpi.comikm.org.my
Pd@Bipy-PMO Hybrid CatalystSuzuki-Miyaura CouplingHeterogeneous, efficient in water researchgate.net
Polymer-supported Pd/Ni NanoparticlesHydrogenation, Transfer HydrogenationSustainable, for use in aqueous media researchgate.net
Magnetic Nanoparticle-supported ProlineUllmann-type Coupling (Cu-catalyzed)Recyclable ligand for copper catalysis sigmaaldrich.com
Photocatalysis (Transition-metal-free)C-S Cross-CouplingVisible-light promoted, green orgsyn.org

Discovery of Novel Biological Activities of Derivatives

This compound is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules. solubilityofthings.comontosight.ai Research is continuously uncovering new therapeutic potential in its derivatives.

One promising area is in the development of antimicrobial agents. Schiff base derivatives created by reacting 4-Bromoacetophenone with chitosan (B1678972) have demonstrated significant antioxidant, anti-protozoal, anti-bacterial, and anti-fungal properties. ajchem-a.com The introduction of the bromo-substituted moiety onto the chitosan backbone was shown to enhance these biological activities. ajchem-a.com

Derivatives of this compound are also being explored for other therapeutic applications. Research has indicated that certain thiophene (B33073) derivatives, structurally related to compounds synthesized from this compound, show potential as antidiabetic agents by inhibiting the α-amylase enzyme. The same study pointed towards neuroprotective effects through the inhibition of acetylcholinesterase, an enzyme relevant in the treatment of neurodegenerative diseases. Furthermore, this compound is a known intermediate in the synthesis of the estrogenic drug raloxifene. researchgate.net

In the field of molecular biology, this compound analogs have been investigated for their ability to act as photoinducible DNA cleaving agents. sigmaaldrich.comsigmaaldrich.com These compounds can generate phenyl radicals upon exposure to light, which can then interact with and cleave DNA strands, opening up potential applications in photochemistry and targeted therapies. sigmaaldrich.comsmolecule.com Additionally, dicationic diarylpyridine derivatives synthesized from this compound have been tested for their ability to bind to nucleic acids, with some showing modest activity against HIV-1. nih.gov

Derivative ClassBiological ActivityMechanism/Target (if known)Reference(s)
Chitosan Schiff BasesAntioxidant, Anti-protozoal, Antibacterial, Antifungal- ajchem-a.com
Thiophene DerivativesAntidiabetic, Neuroprotectiveα-amylase inhibition, Acetylcholinesterase (AChE) inhibition
Phenyl Radical PrecursorsPhotoinducible DNA CleavageGeneration of phenyl radicals upon photo-irradiation sigmaaldrich.comsigmaaldrich.com
Dicationic DiarylpyridinesNucleic Acid Binding, Anti-HIV-1Binding to DNA/RNA nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from drug discovery to process optimization. mdpi.comresearchgate.net While specific applications for this compound are still emerging, the general trends in the field point towards significant future impact.

Machine learning algorithms are being applied to predict reaction outcomes and optimize reaction conditions. For instance, ML has been used to successfully identify the optimal conditions, such as temperature and catalyst loading, for Suzuki coupling reactions, a common transformation for this compound. mdpi.com This predictive capability can drastically reduce the time and resources spent on empirical experimentation. AI can also aid in planning synthetic routes for complex molecules, as demonstrated in the retrosynthesis of a selective estrogen receptor degrader. mdpi.com

In the context of biocatalysis, which is a growing area of green chemistry, ML is being used to accelerate the process of directed evolution to engineer enzymes with desired properties. researchgate.net For example, machine learning-assisted directed evolution has been used to improve the diastereoselectivity of a ketoreductase, an enzyme type relevant for transformations of ketone-containing compounds like this compound. researchgate.net This synergy between AI and biocatalysis could lead to the development of highly efficient and selective enzymes for synthesizing chiral derivatives of this compound.

Furthermore, AI is poised to accelerate the discovery of new bioactive molecules. nih.gov By analyzing vast datasets of chemical structures and biological activities, ML models can predict the potential therapeutic properties of novel derivatives of this compound, guiding synthetic efforts towards the most promising candidates for treating diseases like cancer. researchgate.netnih.gov Although challenges remain, such as the bias in available chemical data, the potential for AI and ML to guide and accelerate research on this compound and its derivatives is immense. mdpi.com

Sustainable and Green Chemistry Innovations for this compound

The principles of green chemistry are increasingly influencing research involving this compound, aiming to reduce environmental impact and improve safety. archivemarketresearch.com A major focus of this trend is the replacement of traditional organic solvents with water. Numerous emerging catalytic systems, including PEPPSI-Pd-NHC complexes and various nanoparticle-based catalysts, are being specifically designed to function efficiently in aqueous media for key reactions like Suzuki-Miyaura and Heck couplings. researchgate.netarkat-usa.orgmdpi.comresearchgate.net

The use of benign and renewable resources is another key aspect of green innovation. A notable example is the use of banana peel powder as a cheap, readily available, and eco-friendly heterogeneous catalyst. lbsmd.ac.in This biocatalyst has been effectively used to synthesize 2-aroyl benzofuran (B130515) derivatives from salicylaldehyde (B1680747) and substituted 2-bromoacetophenones in good yields under mild, room temperature conditions. lbsmd.ac.in

Developing synthetic routes that use safer reagents and generate less waste is also a priority. A novel method for synthesizing α-bromoacetophenones using sodium bromide and potassium persulfate is presented as a green alternative to more hazardous traditional brominating agents. researchgate.net Similarly, a patented method for α-bromination uses water as the solvent, drastically reducing pollution from organic solvents. google.com The move towards photocatalysis, which uses visible light to drive reactions, also represents a step towards more sustainable chemical synthesis by potentially reducing the energy requirements compared to thermally driven processes. orgsyn.orgresearchgate.net These innovations collectively demonstrate a clear trajectory towards more sustainable chemical manufacturing processes for this compound and its valuable derivatives.

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of 4'-Bromoacetophenone in organic chemistry?

  • This compound serves as a versatile building block in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. For example, it reacts with phenylboronic acid under aqueous conditions using sulfonated PEPPSI-Pd-NHC catalysts, achieving high yields in aryl-aryl bond formation . It is also used in chalcone synthesis via base-mediated condensation with benzaldehyde, followed by recrystallization from ethanol/water mixtures to produce (E)-4'-Bromochalcone in 87% yield .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Safety measures include using N95 dust masks, gloves, and eye protection due to its potential to cause respiratory and skin irritation . While carcinogenicity data are unavailable, toxicological studies advise treating it as a hazardous material, with limited ecotoxicological data necessitating cautious disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound?

  • Optimal conditions include a substrate/catalyst ratio of 100:1, 1 mmol of NEt₃ as a base, and water as a solvent. Yield-time curves show that reactions achieve near-complete conversion (97%) with heterogeneous catalysts under these parameters . Excess phenylboronic acid (1.5 eq.) and tetrabutylammonium bromide (TBAB) as a phase-transfer agent further enhance efficiency .

Q. What methodological strategies are employed to study photoinduced DNA cleavage by this compound derivatives?

  • Pyrrolecarboxamide-conjugated this compound derivatives are synthesized to generate phenyl radicals upon UV irradiation. These radicals abstract hydrogen atoms from DNA sugar backbones, causing strand breaks. Activity is assessed via gel electrophoresis under controlled irradiation (λ = 300–350 nm), with sequence selectivity determined using plasmid DNA and radical scavengers .

Q. How does catalyst selection influence the efficiency of this compound in heterogeneous catalysis?

  • Heterogeneous catalysts (e.g., magnetic nanoparticle-supported proline-CuI complexes) enable Ullmann-type couplings with this compound. Key factors include avoiding temperatures >180°C to prevent debromination and using Cs₂CO₃ instead of NaOH/K₂CO₃ to suppress side reactions. Yields exceeding 90% are achievable with these optimized conditions .

Q. What analytical techniques are critical for characterizing this compound derivatives in complex reactions?

  • High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) are essential for structural elucidation. For example, (E)-4'-Bromochalcone is confirmed via ¹H NMR (δ 7.8–8.1 ppm for aromatic protons) and melting point analysis (49–51°C) . IR spectroscopy identifies carbonyl stretching frequencies (~1680 cm⁻¹) in intermediates .

Contradictions and Limitations in Current Research

  • Catalyst Efficiency: While heterogeneous catalysts achieve 97% conversion in some studies , other protocols report lower yields (e.g., 87% in chalcone synthesis) due to competing side reactions or solvent effects .
  • Toxicity Data Gaps: Limited ecotoxicological and repeated-exposure data necessitate precautionary handling despite no confirmed carcinogenicity .

Key Recommendations for Researchers

  • Prioritize catalyst recyclability and mild conditions to minimize debromination .
  • Use radical scavengers (e.g., DMSO) in DNA cleavage studies to confirm mechanistic pathways .
  • Conduct thorough toxicological profiling for long-term biomedical applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.